molecular formula C10H17NO3 B14374236 5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one CAS No. 89646-30-0

5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one

Katalognummer: B14374236
CAS-Nummer: 89646-30-0
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: WIEUVCNNWQKMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one is a heterocyclic compound that features both an oxolane ring and a morpholine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolane with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one is unique due to its combination of an oxolane ring and a morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

89646-30-0

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

5-methyl-3-(morpholin-4-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H17NO3/c1-8-6-9(10(12)14-8)7-11-2-4-13-5-3-11/h8-9H,2-7H2,1H3

InChI-Schlüssel

WIEUVCNNWQKMAW-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)O1)CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.